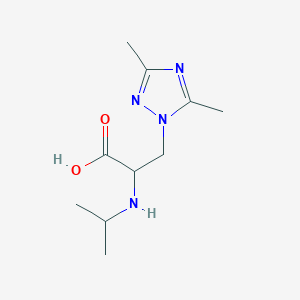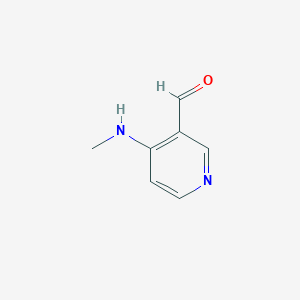
4-(Methylamino)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)nicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of nicotinaldehyde, where a methylamino group is attached to the fourth position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is through reductive amination, where nicotinaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods: While specific industrial production methods for 4-(Methylamino)nicotinaldehyde are not well-documented, the general approach would involve large-scale reductive amination processes, ensuring high yield and purity of the final product. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(Methylamino)nicotinic acid.
Reduction: 4-(Methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
4-(Methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. The compound’s aldehyde group can undergo various biochemical transformations, leading to the formation of active metabolites that participate in cellular processes .
Comparaison Avec Des Composés Similaires
Nicotinaldehyde: The parent compound, differing only by the absence of the methylamino group.
4-Aminonicotinaldehyde: Similar structure but with an amino group instead of a methylamino group.
4-(Dimethylamino)nicotinaldehyde: Contains a dimethylamino group instead of a methylamino group.
Uniqueness: 4-(Methylamino)nicotinaldehyde is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-8-7-2-3-9-4-6(7)5-10/h2-5H,1H3,(H,8,9) |
Clé InChI |
DAOWKJJQFJNNND-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=NC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
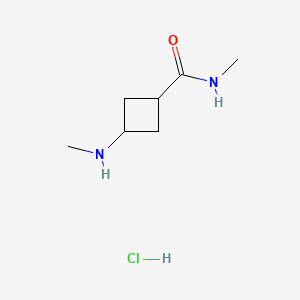




![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)
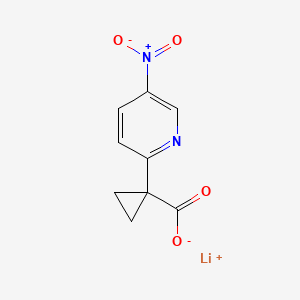
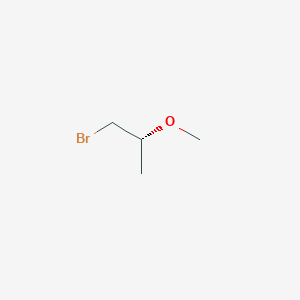
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
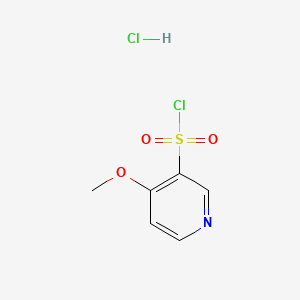
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
